Tris-(3-methoxy-phenyl)-methanol
Description
Introduction to Tris-(3-methoxy-phenyl)-methanol in Contemporary Chemical Research
Historical Context and Evolution of Triarylmethanol Chemistry
The foundation of triarylmethanol chemistry dates to the 19th century. August Kekulé and Antoine Paul Nicolas Franchimont first synthesized triphenylmethane in 1872 via diphenylmercury and benzal chloride reactions. By 1874, Walerius Hemilian extended this work, producing triphenylmethanol through hydrolysis of triphenylmethyl bromide. These discoveries established the triarylmethanol scaffold as a platform for studying carbocation stability and steric effects, pivotal to understanding reaction mechanisms in organic chemistry.
The introduction of substituents like methoxy groups marked a transformative phase. Methoxy derivatives, such as this compound, emerged from efforts to modulate electronic environments and steric bulk. The methoxy group’s electron-donating nature enhances resonance stabilization of adjacent carbocations, a property exploited in dye chemistry and catalytic applications. Early 20th-century studies on triarylmethane dyes, such as malachite green, revealed how substituents dictate optical properties and reactivity, paving the way for targeted molecular design.
Significance of Methoxy-Substituted Triphenylmethanol Derivatives in Molecular Design
Methoxy-substituted triarylmethanols, including this compound, occupy a niche in molecular engineering due to their balanced electronic and steric profiles. The methoxy groups at the meta-positions of each phenyl ring introduce directional polarity while minimizing steric clashes, enabling precise control over supramolecular interactions.
Electronic Modulation
The methoxy group’s electron-donating resonance (+M) effect stabilizes the central carbocation formed under acidic conditions, a trait critical for applications in acid-catalyzed reactions. For example, the protonated form of this compound exhibits prolonged stability in solution, facilitating its use as a proton shuttle in organic synthesis.
Steric Considerations
Despite their bulk, the meta-methoxy groups adopt conformations that reduce steric hindrance compared to ortho-substituted analogs. This spatial arrangement allows the compound to engage in π-π stacking and hydrogen bonding without significant energy penalties, as evidenced by crystallographic studies of related triarylmethanol derivatives.
Applications in Functional Materials
The compound’s tunable properties have spurred innovations in:
- Dye Chemistry : Methoxy groups redshift absorption spectra, enabling applications in photodynamic therapy and sensors.
- Catalysis : As a ligand precursor, this compound facilitates asymmetric synthesis by coordinating metals via its hydroxyl and methoxy groups.
- Polymer Science : Incorporation into dendritic polymers enhances thermal stability and solubility, critical for advanced material fabrication.
Table 1: Key Physicochemical Properties of this compound
Properties
CAS No. |
114399-81-4 |
|---|---|
Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tris(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C22H22O4/c1-24-19-10-4-7-16(13-19)22(23,17-8-5-11-20(14-17)25-2)18-9-6-12-21(15-18)26-3/h4-15,23H,1-3H3 |
InChI Key |
RRKSSYISDKNBSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Ketone Precursor Preparation
The synthesis begins with 3-methoxybenzophenone or its derivatives. For example, reacting 3-methoxybromobenzene with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent, which is subsequently treated with methyl benzoate to form the ketone intermediate.
Grignard Addition
The ketone undergoes nucleophilic attack by a second equivalent of the 3-methoxyphenylmagnesium bromide. This step is critical for introducing the third aryl group. A representative procedure involves:
-
Dissolving the ketone in anhydrous THF under inert atmosphere.
-
Dropwise addition of the Grignard reagent at 0°C, followed by reflux for 2–4 hours.
-
Quenching with saturated ammonium chloride and extraction with ethyl acetate.
Key Data:
Borohydride Reduction of Triarylmethylium Salts
Sodium borohydride (NaBH₄) reduces triarylmethylium salts to the corresponding methanol derivatives. This method is advantageous for its mild conditions and high selectivity.
Triarylmethylium Salt Formation
The salt is generated by treating tris-(3-methoxyphenyl)chloromethane with a Lewis acid (e.g., AlCl₃) in dichloromethane. The intermediate is isolated via filtration and used directly.
Reduction Protocol
-
A solution of the salt in acetonitrile is cooled to 0°C.
-
NaBH₄ (1.5 equiv) is added portionwise, followed by trimethylsilyl chloride (TMSCl) and potassium iodide (KI) to stabilize the intermediate.
-
The mixture is stirred at room temperature, quenched with NaHCO₃, and purified via silica gel chromatography.
Key Data:
Acid-Catalyzed Elimination-Hydrolysis
This two-step method involves forming a trityl ether intermediate, followed by hydrolysis to the methanol.
Trityl Ether Synthesis
Tris-(3-methoxyphenyl)chloromethane is reacted with ethylene glycol in the presence of pyridine. The reaction proceeds via nucleophilic substitution, yielding the trityl ether.
Hydrolysis to Methanol
The ether is treated with aqueous HCl in tetrahydrofuran (THF) at reflux. Acidic conditions cleave the ether linkage, producing the methanol derivative.
Key Data:
Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach, enabling the introduction of methoxyphenyl groups sequentially.
Boronic Ester Preparation
3-Methoxyphenylboronic acid is synthesized via Miyaura borylation of 3-bromoanisole using bis(pinacolato)diboron and a palladium catalyst.
Sequential Coupling
A trisubstituted methane scaffold is constructed by iterative coupling of the boronic ester with a trihalomethane precursor (e.g., tribromomethane).
Key Data:
Comparative Analysis of Methods
Yield Efficiency
-
Grignard Reaction: Highest yield (85–90%) but requires strict anhydrous conditions.
-
Borohydride Reduction: Rapid (2 hours) and high-yielding (90–94%) but dependent on salt stability.
-
Palladium-Catalyzed: Modular but lower cumulative yield (~70%) due to multi-step nature.
Scalability
-
Acid-catalyzed hydrolysis is easily scalable but generates stoichiometric waste.
-
Borohydride reduction is preferable for small-scale synthesis due to reagent cost.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Tris-(3-methoxy-phenyl)-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tris-(3-methoxy-phenyl)-methanone, while reduction could produce tris-(3-methoxy-phenyl)-methane .
Scientific Research Applications
Tris-(3-methoxy-phenyl)-methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris-(3-methoxy-phenyl)-methanol involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Triphenylmethanol Derivatives
Table 2: Physicochemical Properties
| Compound | Acidity (pKa) | Solubility (in MeOH) | Thermal Stability (°C) |
|---|---|---|---|
| This compound | ~12–14 (est.) | High | >200 (est.) |
| Tris-(4-aminophenyl)-methanol | ~10–12 | Moderate | ~180 |
| (3-Methoxy-5-methylphenyl)-methanol | ~14–16 | Very high | ~150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
